1,2,3,4,6-Penta-O-acetyl-D-mannopyranose
Overview
Description
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is a derivative of mannose, a monosaccharide. This compound is characterized by the presence of five acetyl groups attached to the mannopyranose ring. It is commonly used in organic synthesis and biochemical research due to its unique properties and reactivity .
Mechanism of Action
Target of Action
The primary target of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is the process of glycosylation . This compound is used in studies that assess novel synthetic inhibitors of selectin-mediated cell adhesion .
Mode of Action
This compound interacts with its targets by being used for glycosylation . It has also been used in a study to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion .
Biochemical Pathways
The compound affects the biochemical pathways related to glycosylation . Glycosylation is a critical function in the biology of human cells, influencing protein folding, sorting, and function. The downstream effects of this pathway can have significant impacts on cell adhesion, a crucial process in many biological functions and disease states.
Pharmacokinetics
It is soluble in chloroform , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of selectin-mediated cell adhesion . This could potentially impact various biological processes, including immune response, inflammation, and cancer metastasis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose can be synthesized through the acetylation of D-mannose. The process involves the reaction of D-mannose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-mannose.
Glycosylation: It can participate in glycosylation reactions to form glycosides.
Reduction: The compound can be reduced to form deacetylated derivatives
Common Reagents and Conditions:
Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.
Glycosylation: Glycosyl donors and acceptors in the presence of catalysts such as Lewis acids.
Reduction: Reducing agents like sodium borohydride
Major Products:
Hydrolysis: D-mannose.
Glycosylation: Various glycosides.
Reduction: Deacetylated mannose derivatives
Scientific Research Applications
1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate metabolism and enzyme activity.
Medicine: For the development of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and as a reagent in various industrial processes .
Comparison with Similar Compounds
- 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose
- 1,2,3,4,6-Penta-O-acetyl-D-xylopyranose
Comparison: 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is unique due to its specific configuration and reactivity. Compared to its analogs, it exhibits distinct reactivity patterns in glycosylation reactions, making it a valuable tool in carbohydrate chemistry. Its acetylated form also provides stability and solubility advantages over non-acetylated sugars .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-WHWZVRATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473323 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25941-03-1 | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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